molecular formula C6H3BrF3NO B1282778 3-Bromo-5-(trifluoromethyl)pyridin-2-ol CAS No. 76041-73-1

3-Bromo-5-(trifluoromethyl)pyridin-2-ol

Cat. No.: B1282778
CAS No.: 76041-73-1
M. Wt: 241.99 g/mol
InChI Key: UWHKLLYQUQPOQK-UHFFFAOYSA-N
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Scientific Research Applications

3-Bromo-5-(trifluoromethyl)pyridin-2-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: It serves as a precursor in the synthesis of drug candidates and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals, materials science, and catalysis.

Safety and Hazards

“3-Bromo-5-(trifluoromethyl)pyridin-2-ol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is harmful by inhalation, in contact with skin, and if swallowed .

Relevant Papers The relevant papers retrieved include a paper on the synthesis and application of trifluoromethylpyridines , and a paper on the oxyfunctionalization of pyridine derivatives . These papers provide valuable insights into the synthesis, application, and chemical reactions of “this compound” and related compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol can be achieved through several synthetic routes. One common method involves the bromination of 5-(trifluoromethyl)pyridin-2-ol using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures.

Another approach involves the use of iodobromopyridine as a starting material, followed by iodide displacement with in situ generated (trifluoromethyl)copper . This method provides a more efficient and selective synthesis of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(trifluoromethyl)pyridin-2-ol undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include ketones or aldehydes derived from the oxidation of the hydroxyl group.

    Reduction Reactions: Products include reduced pyridine derivatives or dehalogenated compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol depends on its specific application and the target molecules involved. In general, the compound can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(trifluoromethyl)pyridin-2-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both a bromine atom and a trifluoromethyl group on the pyridine ring enhances its reactivity and makes it a valuable intermediate in organic synthesis. Additionally, the hydroxyl group at the second position provides opportunities for further functionalization and derivatization, making it a versatile compound for various applications.

Properties

IUPAC Name

3-bromo-5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHKLLYQUQPOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542095
Record name 3-Bromo-5-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76041-73-1
Record name 3-Bromo-5-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.4 g of 5-trifluoromethyl-2-pyridone was dissolved in 10 ml of acetic acid, and 0.4 g of bromine was added to the solution which was subsequently reacted for 4 hours while stirring. After completion of the reaction, the acetic acid was distilled off, and recrystallization was carried out from a mixed solvent of methylene chloride and n-hexane to obtain 0.45 g of the titled compound having a melting point of 162° to 165° C.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 5-trifluoromethyl-2(1H)-pyridone (10.0 g, 61.3 mmol) and sodium acetate (5.25 g, 64 mmol) in acetic acid (100 ml) was added bromine (3.3 ml, 63 mmol) and the solution stirred at 80° C. for 2 hrs. After concentration in vacuo, the residue was suspended in saturated sodium bicarbonate solution (500 ml) and extracted with ethyl acetate (2×50 ml). The extracts were dried (MgSO4) and concentrated to give the product as a tan solid (14.22 g, 58.8 mmol, 96% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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